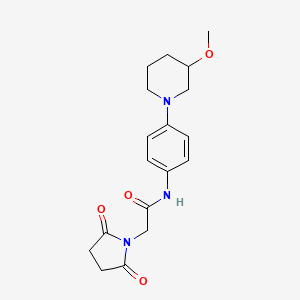

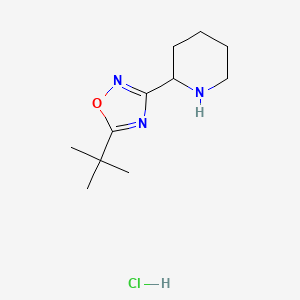

3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated the synthesis and investigation of novel N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides, showcasing anticancer activity towards human cancer cell lines including MCF-7, HCT-116, and HeLa. These compounds have shown varying degrees of growth inhibition, indicating their potential as therapeutic agents in cancer treatment. Quantitative Structure-Activity Relationship (QSAR) studies further elucidate the impact of molecular features on their anticancer efficacy, emphasizing the role of topological and electronic properties in determining biological activity (Żołnowska et al., 2015).

Herbicide Selectivity and Metabolism

Chlorsulfuron, a compound with structural similarities, has been extensively studied for its selective herbicidal activity in cereals. The selectivity is attributed to the differential ability of crops and weeds to metabolize the herbicide. For instance, tolerant plants like wheat and barley can rapidly metabolize chlorsulfuron to an inactive form, whereas sensitive plants do not. This biotransformation involves the conjugation of the herbicide with a carbohydrate moiety following hydroxylation, highlighting the complex interactions between chemical structure and biological activity (Sweetser, Schow, & Hutchison, 1982).

Wirkmechanismus

Target of Action

Similar compounds have been used as a cation-generating agent for cellulose cationization .

Mode of Action

It is known that similar compounds can act as quaternizing agents for the quaternization of n-aryl chitosan derivatives . This suggests that the compound might interact with its targets by donating a positive charge, which could result in significant changes in the target’s properties or functions.

Biochemical Pathways

It is known that similar compounds can be used to synthesize cationic glycogen . This suggests that the compound might play a role in the modification of glycogen, a crucial molecule in energy storage pathways.

Result of Action

The ability of similar compounds to act as quaternizing agents suggests that they could alter the charge properties of their targets, potentially leading to significant changes in their function .

Action Environment

It is known that the reaction temperature is a critical factor in the use of similar compounds in chemical reactions . This suggests that temperature and possibly other environmental conditions could significantly influence the action of this compound.

Eigenschaften

IUPAC Name |

3-chloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3S2/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-4-9(12)6-10/h3-6,13-14H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULVBVCDOXGAGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(CSC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl (3,4-dimethoxyphenyl)acetate](/img/structure/B2779523.png)

![N-(2,6-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2779532.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide](/img/structure/B2779533.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2779536.png)

![4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid](/img/structure/B2779537.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2779540.png)